molecular formula C14H20N2O3 B2525164 N-(tert-butylcarbamoyl)phenylalanine CAS No. 54897-03-9

N-(tert-butylcarbamoyl)phenylalanine

Cat. No.: B2525164
CAS No.: 54897-03-9
M. Wt: 264.325
InChI Key: ISBGFPVRVBCWAW-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoyl)phenylalanine is a modified phenylalanine derivative where the amino group is substituted with a tert-butylcarbamoyl moiety. Such derivatives are often explored in medicinal chemistry for their role as enzyme inhibitors, prodrugs, or bioactive molecules due to their ability to mimic natural substrates while resisting metabolic degradation.

Properties

IUPAC Name

2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGFPVRVBCWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(tert-butylcarbamoyl)phenylalanine typically involves the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) groups. This process can be achieved under various conditions, including the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is often carried out under aqueous or anhydrous conditions, and the Boc group is stable towards most nucleophiles and bases . Industrial production methods may involve the use of catalysts such as perchloric acid adsorbed on silica-gel or iodine under solvent-free conditions .

Chemical Reactions Analysis

N-(tert-butylcarbamoyl)phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reactions with electrophiles like acyl chlorides (RCOCl) or alkyl halides (RCH3I).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(tert-butylcarbamoyl)phenylalanine is extensively used in various scientific research fields:

    Chemistry: It serves as a building block in peptide synthesis and protein engineering.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development.

    Industry: The compound is valuable in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-(tert-butylcarbamoyl)phenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes such as carboxypeptidase A1 and N-carbamoyl-D-amino acid hydrolase . These interactions can influence various biochemical processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(tert-butylcarbamoyl)phenylalanine with three key analogs: N-acetylphenylalanine, N-retinoylphenylalanine, and N-(2-hydroxyphenyl)malonamic acid (HPMA).

Table 1: Structural and Functional Comparisons

Compound Functional Group Synthesis Method Key Properties/Applications Stability Concerns
This compound tert-butylcarbamoyl Likely via carbamoylation of phenylalanine Potential enzyme inhibition; prodrug design High steric bulk may reduce reactivity
N-acetylphenylalanine Acetyl Amidation with acetyl chloride Chiral building block; peptide synthesis Racemization during amidation
N-retinoylphenylalanine Retinoyl (vitamin A derivative) Retinoyl chloride + amino acid ester Chemopreventive activity; cancer research Photo/oxidative degradation
HPMA Hydroxyphenyl + malonamic BOA hydrolysis + malonylation Fungal catabolism; xenobiotic response Metabolic breakdown in fungi

Key Research Findings

Synthetic Challenges: N-acetylphenylalanine faces racemization during TBTU-mediated amidation, a common issue in peptide synthesis. This contrasts with tert-butylcarbamoyl derivatives, where the bulky tert-butyl group may mitigate racemization but could hinder reaction efficiency . N-retinoylphenylalanine synthesis requires retinoyl chloride, a light-sensitive reagent, highlighting the need for controlled conditions compared to tert-butylcarbamoyl analogs .

Biological Activity: N-retinoylphenylalanine exhibits chemopreventive effects in vitro, likely due to retinoid-mediated pathways. The tert-butylcarbamoyl variant’s bioactivity remains uncharacterized but may leverage similar substrate mimicry . HPMA, a phenylalanine catabolite, is linked to fungal detoxification pathways, suggesting that tert-butylcarbamoyl modifications could influence microbial interactions .

Stability and Reactivity :

  • The tert-butyl group enhances steric protection against enzymatic degradation, a trait shared with acetylated analogs. However, excessive steric bulk may limit its utility in active-site binding .

Q & A

Q. How to address discrepancies in reported synthetic yields for tert-butylcarbamoyl-protected amino acids?

  • Analysis : Yields vary due to:
  • Reagent purity : Lower-grade tert-butyl dicarbonate (<95%) reduces yields by 15–20% .
  • Workup protocols : Aqueous extraction vs. column chromatography impacts recovery (e.g., 82% vs. 94% for tryptophan derivatives) .
  • Recommendation : Replicate reactions with standardized reagents (e.g., Sigma-Aldrich ≥99%) and optimize purification via flash chromatography .

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